Irak4-IN-4
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Overview
Description
IRAK4-IN-4 is a potent inhibitor of interleukin-1 receptor-associated kinase 4 (IRAK4) and cyclic GMP-AMP synthase (cGAS). It has shown significant potential in modulating inflammatory responses and immune signaling pathways . The compound has an IC50 value of 2.8 nM for IRAK4 and 2.1 nM for cGAS .
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazopyridine derivatives, have been found to exhibit a broad spectrum of biological activities . They are known to interact with various targets, including bacterial and fungal strains .
Mode of Action
It’s known that the activity of similar compounds strongly depends on the substitution pattern . Electron-withdrawing substituents at certain positions can influence the activity of the parent compound .
Biochemical Pathways
Imidazopyridine derivatives, which share a similar structure, have been found to affect various biochemical pathways due to their broad biological activities .
Pharmacokinetics
In silico adme-tox predictions and molecular docking studies have been carried out for similar compounds to determine their bioavailability .
Result of Action
Similar compounds have shown significant activity against tested bacterial and fungal strains, and displayed moderate antioxidant activities .
Action Environment
It’s known that the activity of similar compounds can be influenced by various factors, including the presence of catalysts .
Preparation Methods
The synthesis of IRAK4-IN-4 involves several steps. One method starts with methyl cyanoacetate, which reacts with triethyl orthoformate to form an intermediate. This intermediate undergoes cyclization with hydrazine hydrate to produce pyrazolo[1,5-a]pyrimidine-3-carboxylate methyl ester. Further reactions with various acyl chlorides and reduction steps yield the final product . Industrial production methods typically involve optimizing these steps for higher yield and purity.
Chemical Reactions Analysis
IRAK4-IN-4 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride.
Substitution: This reaction often involves nucleophiles such as amines or thiols. The major products formed depend on the specific reagents and conditions used in these reactions
Scientific Research Applications
IRAK4-IN-4 has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study kinase inhibition.
Biology: Helps in understanding the role of IRAK4 in immune signaling.
Medicine: Potential therapeutic agent for inflammatory and autoimmune diseases.
Industry: Used in the development of anti-inflammatory drugs .
Comparison with Similar Compounds
IRAK4-IN-4 is unique due to its dual inhibition of IRAK4 and cGAS. Similar compounds include:
PF-06650833: Selective IRAK4 inhibitor.
BAY 1834845: Another IRAK4 inhibitor with different potency.
DW18134: A novel IRAK4 inhibitor with applications in inflammatory bowel disease . This compound stands out due to its high potency and dual-targeting capability.
Properties
IUPAC Name |
1-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-phenylethane-1,2-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O2/c1-15-12-13-24-18(14-15)23-19(16-8-4-2-5-9-16)20(24)22(26)21(25)17-10-6-3-7-11-17/h2-14H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHNNWZOVCRQAAH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)C(=O)C(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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